molecular formula C6H14O6 B000672 Mannitol CAS No. 69-65-8

Mannitol

Cat. No.: B000672
CAS No.: 69-65-8
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KVTDHHQDSA-N
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Description

Mannitol (C₆H₁₄O₆) is a six-carbon sugar alcohol and a stereoisomer of sorbitol. It is naturally occurring in algae, fungi, and plants, and is synthesized industrially via hydrogenation of fructose or glucose . Key properties include:

  • Polymorphism: Exists in three crystalline forms (α, β, δ) and a hemihydrate (MHH), each with distinct solubility, stability, and compaction behaviors .
  • Applications: Used as an excipient in tablets (direct compression agent), osmotic diuretic for cerebral edema, sweetener in sugar-free products, and stabilizer in biopharmaceuticals .

Preparation Methods

Industrial Synthesis of Mannitol

Catalytic Hydrogenation of Fructose

The predominant industrial method involves hydrogenating high-fructose feedstocks under elevated temperatures (100–150°C) and pressures (100–150 psi) using nickel-based catalysts. Fructose sources include hydrolyzed sucrose (invert sugar) or starch-derived high-fructose corn syrup (HFCS). Chromatographic purification precedes hydrogenation to achieve 90–95% fructose purity, which is critical for maximizing this compound yield .

The reaction mechanism proceeds via heterogeneous catalysis, where fructose adsorbs onto the nickel surface, undergoes hydrogenation at the ketone group, and desorbs as a mixture of this compound and sorbitol. Typical yields range from 48% to 50% this compound, with sorbitol constituting the remainder . Recent innovations employ bimetallic nanocatalysts (e.g., PVP-stabilized CoNiB) to enhance selectivity, achieving 55% this compound yield while reducing metal leaching .

Table 1: Comparative Performance of Catalysts in Fructose Hydrogenation

CatalystTemperature (°C)Pressure (psi)This compound Yield (%)Byproducts
Raney Nickel12012048–50Sorbitol, Glucose
CoNiB Nanocatalyst10010055Trace Sorbitol

Substrate Optimization and Cost Challenges

Economic viability hinges on feedstock selection. Starch-derived HFCS is cost-effective but requires multi-step enzymatic processing (α-amylase, glucoamylase, glucose isomerase) to yield fructose. In contrast, sucrose hydrolysis provides simpler invert sugar but at higher raw material costs . Industrial facilities often blend substrates; for example, combining HFCS (42% fructose) with invert sugar (50% fructose) improves yield-to-cost ratios .

A critical limitation is the racemic product mixture, necessitating energy-intensive crystallization for this compound isolation. Advances in membrane filtration and simulated moving bed (SMB) chromatography have reduced purification costs by 20–30% compared to traditional fractional crystallization .

Biotechnological Production of this compound

Microbial Fermentation Using Lactic Acid Bacteria

Heterofermentative lactic acid bacteria (LAB), particularly Leuconostoc pseudomesenteroides and Lactobacillus intermedius, convert fructose into this compound via the this compound dehydrogenase (MDH) pathway. These strains co-metabolize glucose and fructose in a 1:2 ratio, regenerating NADH through glucose dehydrogenase (GDH) activity . Fed-batch bioreactors achieve yields up to 213 g/L this compound, with volumetric productivities of 4.7–5.9 g/L/h .

Table 2: this compound Production by Microbial Strains

MicroorganismSubstrateBioreactor ModeYield (g/L)Productivity (g/L/h)
L. intermedius NRRL B-3693FructoseFed-batch2095.9
Candida magnoliaeFructose/GlucoseContinuous2131.03

Metabolic Engineering and Cofactor Regeneration

Genetic modifications in Escherichia coli and Bacillus megaterium have enabled overexpression of MDH and formate dehydrogenase (FDH) to address NADH limitation. For instance, B. megaterium expressing Leuconostoc MDH and Mycobacterium FDH achieves 22 g/L this compound in fed-batch systems by coupling formate oxidation to NADH regeneration . However, product inhibition (Ki = 45 mM for MDH) and high Km values for fructose (120 mM) limit substrate concentrations .

Natural Extraction of this compound

Supercritical Fluid Extraction from Seaweed

This compound constitutes 20–30% of dry weight in brown algae (Laminaria spp.) and 90% in plane tree exudates. Supercritical CO₂ extraction at 40–60°C and 100–300 bar efficiently isolates this compound with 76.75% yield, surpassing Soxhlet extraction (18% yield) in both purity and solvent efficiency . Subcritical water (150–250°C, 50 bar) further enhances extraction kinetics, reducing processing time by 40% .

Table 3: Extraction Efficiency by Method

MethodSolventYield (%)Purity (%)Environmental Impact
SoxhletEthanol/Water1885High
Supercritical CO₂CO₂76.7598Low
Subcritical WaterH₂O8295Moderate

Challenges in Scale-Up

Despite ecological benefits, supercritical systems face industrial hesitancy due to high capital costs for pressure-resistant reactors. Hybrid approaches, such as subcritical water pre-treatment followed by enzymatic purification, are being piloted to balance scalability and sustainability .

Critical Factors Influencing Production Efficiency

pH and Temperature Optimization

  • Chemical Synthesis : Alkaline conditions (pH 8.5–9.0) favor this compound formation by stabilizing the fructose enolate intermediate .

  • Microbial Fermentation : LAB strains require pH 5.5–6.0 to maintain MDH activity, while temperatures of 30–37°C prevent protein denaturation .

Byproduct Inhibition

Ethanol and glycerol, generated during microbial fermentation, inhibit MDH at concentrations >20 g/L. In situ product removal (ISPR) via electrodialysis or adsorption mitigates inhibition, improving yields by 15–20% .

Chemical Reactions Analysis

Oxidation Reactions

Mannitol undergoes oxidation under varying conditions, yielding products such as aldehydes, ketones, and acids. The reaction pathways depend on the oxidizing agent, pH, and catalysts.

Permanganate Oxidation in Acidic Media

In acidic conditions, permanganate (MnO₄⁻) oxidizes this compound to form aldehydes. The reaction is accelerated by picolinic acid promoters and micellar catalysts like sodium dodecylbenzene sulfonate (SDBS). Key findings include:

  • Rate Enhancement : 2,3-dipicolinic acid (2,3-diPA) with SDBS increased reaction velocity by 120-fold compared to uncatalyzed paths .
  • Mechanism : The reaction proceeds via a cyclic intermediate involving proton transfer, with hydroxyl groups in this compound facilitating electron donation .

Table 1: Kinetic Parameters for Permanganate Oxidation of this compound

PromoterRate Constant (k₁, s⁻¹)Activation Energy (ΔE‡, kJ/mol)
None0.0021113.8
2,3-diPA + SDBS0.25106.5

Periodate Oxidation in Alkaline Media

Periodate (IO₄⁻) preferentially oxidizes this compound over sorbitol due to differences in hydroxyl group geometry (trans vs. cis). Substrate inhibition occurs at high this compound concentrations due to stable periodate-mannitol complex formation .

Key Observations :

  • Rate Dependency : First-order in periodate, fractional-order in hydroxide ions .
  • Product : Formaldehyde and D-arabinose (via C–C bond cleavage) .

Table 2: Comparison of Oxidation Rates (Alkaline Medium)

SubstrateRate Constant (k₁, M⁻¹s⁻¹)
This compound0.045
Sorbitol0.012

Complexation Reactions

This compound forms stable complexes with borate ions, enhancing boric acid’s acidity for precise titrations .

Mechanism :

  • Boric acid (H₃BO₃) reacts with this compound to form a 1:1 complex, increasing its effective acidity (pKa reduced from 9.2 to 5.5) .
  • Application : Used in analytical chemistry for boron quantification .

Equation :
H3BO3+This compoundThis compound Borate Complex+H+\text{H}_3\text{BO}_3+\text{this compound}\leftrightarrow \text{this compound Borate Complex}+\text{H}^+

Inhibition of Maillard Reaction

This compound acts as a Maillard reaction inhibitor by competitively binding to amino groups, preventing glycation and food browning .

Mechanism :

  • Reduces formation of advanced glycation end-products (AGEs) by 60% in model systems .
  • Applications : Stabilizes protein formulations and extends shelf life of baked goods .

Radical Scavenging Activity

This compound neutralizes reactive oxygen species (ROS), including hydroxyl radicals (- OH), via hydrogen atom donation .

Key Findings :

  • Efficiency : Quenches 70% of - OH radicals in vitro .
  • Biological Relevance : Protects hyaluronic acid (HA) fillers from oxidative degradation in cosmetic applications .

Equation :
This compound+ OHThis compound Radical+H2O\text{this compound}+\text{ OH}\rightarrow \text{this compound Radical}+\text{H}_2\text{O}

Scientific Research Applications

Reduction of Intracranial Pressure

Mannitol is primarily used to reduce intracranial pressure (ICP) associated with cerebral edema. It works by creating an osmotic gradient that draws water out of the brain tissue into the bloodstream, thereby alleviating pressure within the cranial cavity. This application is crucial in conditions such as traumatic brain injury and stroke .

Management of Intraocular Pressure

In ophthalmology, this compound is utilized to decrease intraocular pressure in patients with glaucoma or during ocular surgeries. The compound's ability to increase plasma osmolality leads to fluid movement from the eye into the vascular system, effectively lowering pressure .

Renal Protection and Diuresis

This compound promotes diuresis in acute kidney injury (AKI) by preventing tubular obstruction and facilitating the excretion of toxic substances. It is particularly effective in the oliguric phase of renal failure, helping to maintain renal function during critical periods .

Cystic Fibrosis Treatment

Recently, this compound has been approved as an adjunct therapy for cystic fibrosis in adults. The inhaled form of this compound helps improve pulmonary function by altering airway surface liquid properties, enhancing mucociliary clearance .

Clinical Studies on Intracranial Pressure

A study demonstrated that this compound effectively reduced ICP in patients with severe traumatic brain injury. Patients receiving this compound showed a significant decrease in ICP compared to those receiving standard care alone .

Efficacy in Cystic Fibrosis

Clinical trials have shown that inhaled this compound significantly improves lung function and reduces exacerbations in cystic fibrosis patients. The osmotic effect enhances mucus clearance, which is vital for respiratory health in these patients .

Summary Table of this compound Applications

ApplicationMechanism of ActionClinical Relevance
Reduction of Intracranial PressureOsmotic gradient draws water from brain to bloodstreamEssential for managing traumatic brain injuries and strokes
Management of Intraocular PressureIncreases blood plasma osmolality to reduce eye pressureImportant in glaucoma treatment and ocular surgeries
Renal ProtectionPromotes diuresis and prevents tubular obstructionCritical in acute kidney injury management
Cystic Fibrosis TreatmentAlters airway surface liquid propertiesEnhances lung function and reduces respiratory exacerbations

Comparison with Similar Compounds

Mannitol vs. Sorbitol

Physicochemical Properties :

  • Both are isomers (C₆H₁₄O₆), but sorbitol is hygroscopic, whereas this compound is non-hygroscopic .
  • This compound has a lower solubility (13% w/v at 20°C) compared to sorbitol (83% w/v) .

Pharmaceutical Performance :

  • In drug formulations, this compound’s non-hygroscopicity ensures tablet stability, while sorbitol is prone to moisture-induced degradation .
  • This compound’s spray-dried forms (e.g., Parteck®M 100) enable faster drug release (e.g., carvedilol) compared to crystalline this compound or lactose due to higher surface area and sorbitol content .

Clinical Use :

  • This compound, however, is FDA-approved for reducing intracranial pressure .

This compound vs. Erythritol

Physicochemical Properties :

  • Erythritol (C₄H₁₀O₄) is a four-carbon sugar alcohol with higher solubility (37% w/v at 20°C) and lower caloric content (0.2 kcal/g) than this compound (1.6 kcal/g) .
  • Both are stable under analytical conditions (e.g., terahertz spectroscopy), but erythritol lacks polymorphism .

This compound vs. Lactose

Drug Release Profiles :

  • Spray-dried this compound (Parteck®M 100) releases carvedilol faster than lactose due to smaller particle size and higher porosity. Lactose formulations exhibit higher inter-tablet variability .
  • This compound avoids lactose intolerance issues, making it safer for sensitive populations .

Tablet Engineering :

  • This compound provides superior compressibility and flowability compared to lactose, reducing the need for additional excipients .

Key Research Findings

Drug Delivery Performance

Formulation Release Mechanism Fine Particle Fraction (FPF) Reference
Freeze-dried this compound Super Case-II transport 46.9% (salbutamol sulphate)
Spray-dried this compound Anomalous (non-Fickian) 32–38%
Lactose Variable (depends on grade) 25–30%

Clinical Efficacy in Cerebral Edema

Parameter This compound (20%) Hypertonic Saline (3%) Reference
Brain relaxation 73% "complete" 80% "complete"
Serum sodium change Mild reduction Significant increase
Urine output Higher diuresis Moderate diuresis

Antioxidant Capacity

  • This compound scavenges 75.6% of hydroxyl radicals at 1% concentration, outperforming rapeseed protein isolates (71.3%) but less than synthetic antioxidants like BHT .

Polymorphism and Industrial Relevance

This compound’s polymorphs (α, β, δ) influence drug release kinetics and stability:

  • β-mannitol : Most stable, used in direct compression tablets.
  • δ-mannitol : Higher solubility, suitable for lyophilized products.
  • α-mannitol : Rare, formed under high humidity .

Biological Activity

Mannitol, a sugar alcohol (C₆H₁₄O₆), is widely recognized for its diverse biological activities, particularly in medical and microbiological applications. This article delves into the mechanisms through which this compound exerts its effects, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a naturally occurring polyol that is commonly used as a diuretic and as an osmotic agent in various medical treatments. It is also utilized in food and pharmaceutical industries due to its sweetening properties and low caloric content. Its biological activities are primarily attributed to its role in cellular metabolism and its effects on osmotic balance.

  • Osmotic Effects : this compound elevates blood plasma osmolality, promoting the flow of water from tissues into the bloodstream. This property is particularly beneficial in treating conditions such as cerebral edema and increased intracranial pressure .
  • Metabolism and Energy Production : this compound is metabolized into fructose via this compound-2-dehydrogenase (M2DH), which then enters glycolytic pathways. This conversion enhances energy production, especially under stress conditions .
  • Antimicrobial Properties : Recent studies have highlighted this compound's potential as an antimicrobial agent. It has been shown to enhance the efficacy of certain antibiotics against bacterial pathogens by modulating osmotic stress responses .

Case Studies

  • This compound in Serum Killing Activity :
    A study demonstrated that this compound significantly increased serum killing activity against Vibrio alginolyticus. The optimal concentration for enhancing this activity was found to be 5 mM, indicating a dose-dependent response . The underlying mechanism involves the activation of glycolysis and the pyruvate cycle, which are crucial for energy metabolism during bacterial infections.
  • This compound's Role in Bacterial Stress Responses :
    Research on Staphylococcus aureus revealed that intracellular this compound levels influence stress tolerance and pathogenicity. A knockout strain lacking this compound-1-phosphate dehydrogenase (M1PDH) exhibited reduced virulence when treated with this compound, underscoring its importance in bacterial survival under hostile conditions .
  • Effects on Corneal Toxicity :
    Another study assessed the effects of this compound on corneal toxicity when combined with various preservatives. Results indicated that while this compound can enhance antimicrobial activity, its concentration must be carefully managed to avoid potential toxicity to corneal tissues .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Osmotic DiureticIncreases plasma osmolality, reduces edema
Enhances GlycolysisPromotes energy production via fructose metabolism
Antimicrobial EnhancementImproves efficacy of antibiotics against pathogens
Reduces Bacterial ViabilityInduces stress responses in bacteria

Q & A

Basic Research Questions

Q. How to determine the optimal concentration of mannitol for inducing osmotic stress in in vitro cell culture models?

  • Methodological Guidance : Prepare this compound stock solutions (e.g., 1M in distilled water, sterile-filtered) and test concentrations (50–500 mM) using viability assays (e.g., MTT, Trypan Blue). Include negative controls (isotonic medium) and validate osmotic effects via osmolality measurements. Document batch-specific variations in this compound purity using pharmacopeial standards (e.g., USP guidelines for impurity limits) . Ensure reproducibility by detailing storage conditions (e.g., −20°C for long-term stability) .

Q. What methodological considerations are critical when using this compound salt agar (MSA) for selective isolation of Staphylococcus aureus in mixed microbial samples?

  • Methodological Guidance : Use 7.5% NaCl and 1% this compound in MSA to inhibit non-halotolerant species. Validate selectivity by streaking control strains (e.g., S. epidermidis for negative fermentation). Incubate at 35–37°C for 18–24 hours and confirm this compound fermentation via pH indicators (yellow colonies = acid production). Avoid cross-contamination by using disposable tips and sterilizing inoculation loops between samples .

Q. How to ensure reproducibility in this compound pharmacokinetic studies across animal models?

  • Methodological Guidance : Standardize administration routes (e.g., intravenous bolus vs. infusion) and doses (0.5–2 g/kg). Collect serial blood/urine samples at fixed intervals (0, 15, 30, 60 mins) and quantify this compound via HPLC-ELSD. Normalize data to body weight and glomerular filtration rate. Report ethical approvals for animal handling and anesthesia protocols .

Advanced Research Questions

Q. How to reconcile contradictory findings regarding this compound’s efficacy in reducing intracranial pressure (ICP) across clinical trials?

  • Methodological Guidance : Conduct a systematic review (PRISMA guidelines) to compare trial designs, inclusion criteria (e.g., severe vs. moderate TBI), and dosing regimens. Use meta-regression to assess confounding variables (e.g., baseline ICP, co-administered hypertonic saline). Critically evaluate statistical power and bias risks (e.g., unblinded studies) using tools like ROBINS-I . Prioritize studies with direct ICP monitoring over surrogate endpoints .

Q. What experimental strategies resolve discrepancies in this compound’s reactive oxygen species (ROS)-scavenging effects between in vitro and in vivo models?

  • Methodological Guidance : Compare ROS assays (e.g., DCFH-DA in cell lines vs. EPR spectroscopy in tissue biopsies). Control for extracellular this compound degradation (e.g., bacterial contamination in cell cultures) and bioavailability differences (e.g., blood-brain barrier permeability). Integrate transcriptomic data (RNA-seq) to identify off-target effects on antioxidant pathways .

Q. How to optimize this compound-based cryoprotectant formulations for stem cell preservation without inducing osmotic shock?

  • Methodological Guidance : Test stepwise equilibration protocols (e.g., 0.1M increments over 30 mins) combined with dimethyl sulfoxide (DMSO). Assess post-thaw viability via flow cytometry (Annexin V/PI) and functionality (e.g., differentiation assays). Use differential scanning calorimetry to evaluate ice crystallization patterns and adjust cooling rates (1–10°C/min) .

Q. What statistical approaches address variability in pharmacokinetic data from this compound administration in heterogeneous patient populations?

  • Methodological Guidance : Apply mixed-effects models (NONMEM) to account for inter-individual variability (e.g., renal function, age). Include covariates (e.g., serum creatinine) and validate models via bootstrapping. Report 90% confidence intervals for bioavailability estimates and use Bayesian methods for dose individualization .

Q. Data Analysis & Validation

Q. How to validate this compound purity in pharmacological studies when sourcing from multiple suppliers?

  • Methodological Guidance : Perform compendial testing (USP/PhEur) for residual solvents (GC-MS), heavy metals (ICP-MS), and optical rotation (polarimetry). Cross-validate with NMR (1H/13C) and FTIR for structural confirmation. Batch-trace all reagents and disclose supplier-specific certificates of analysis .

Q. What bioinformatics tools integrate multi-omics data to elucidate this compound’s role in bacterial metabolism?

  • Methodological Guidance : Use KEGG pathway analysis for this compound-specific catabolism (e.g., mtlD operon in E. coli). Combine RNA-seq data with CRISPR-Cas9 knockout libraries to identify fitness genes under this compound stress. Validate via metabolomics (LC-MS) to track carbon flux .

Q. Ethical & Reporting Standards

Q. How to design ethical protocols for this compound trials in pediatric populations with cerebral edema?

  • Methodological Guidance : Obtain informed assent/consent with age-appropriate documentation. Use weight-adjusted dosing and monitor electrolyte imbalances (e.g., hyponatremia) via point-of-care testing. Predefine stopping criteria (e.g., serum osmolality >320 mOsm/kg) and report adverse events using CONSORT guidelines .

Properties

IUPAC Name

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
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InChI Key

FBPFZTCFMRRESA-KVTDHHQDSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID1023235, DTXSID30858955
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Molecular Weight

182.17 g/mol
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Physical Description

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 300 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C
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Density

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C
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Color/Form

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

CAS No.

69-65-8, 87-78-5
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Melting Point

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C
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Synthesis routes and methods

Procedure details

Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CC(O)C(O)C(O)C(O)CO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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